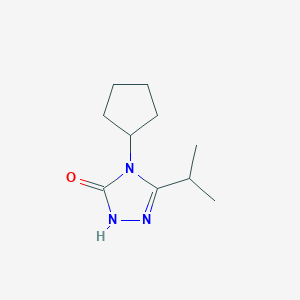
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves the reaction of cyclopentanone with ethyl acetoacetate to form 4-cyclopentyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester, which is cyclized with acetic anhydride to form the target compound.
Starting Materials
Cyclopentanone, Ethyl acetoacetate, Hydrazine hydrate, Acetic anhydride
Reaction
Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-cyclopentyl-3-oxobutanoic acid ethyl ester., Step 2: 4-cyclopentyl-3-oxobutanoic acid ethyl ester is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester., Step 3: 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester is cyclized with acetic anhydride in the presence of a base such as pyridine to form 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
Mechanism Of Action
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical And Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic properties and can effectively reduce pain sensation. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages And Limitations For Lab Experiments
CP-55940 has several advantages and limitations for use in lab experiments. One of the main advantages is its potency, which allows for the use of lower concentrations in experiments. However, its high potency can also be a limitation, as it can lead to non-specific effects and potential toxicity.
Future Directions
There are several future directions for research on CP-55940. One potential direction is to explore its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for pain management and inflammation. Additionally, further research is needed to fully understand the mechanism of action of CP-55940 and its effects on the endocannabinoid system.
Scientific Research Applications
CP-55940 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been used to study the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXWPSNASQFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

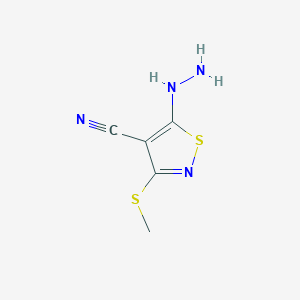

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
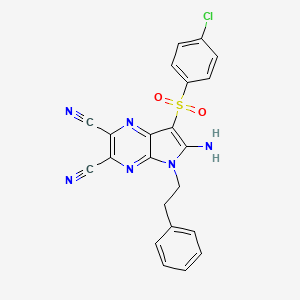
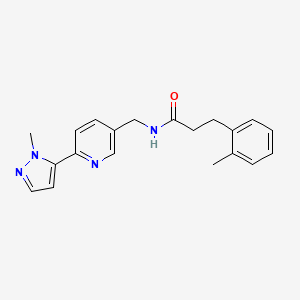
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
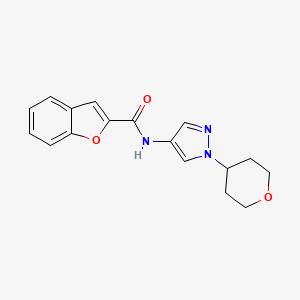
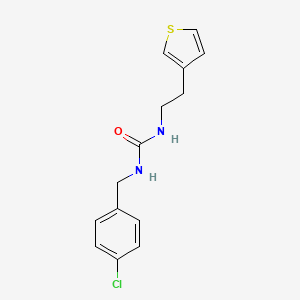
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)
![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901185.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)